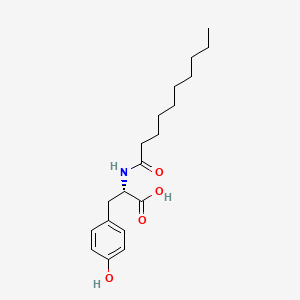
Caproyl tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caproyl tyrosine is a compound that combines the amino acid tyrosine with a caproyl group, which is derived from capric acid (decanoic acid). This compound is primarily known for its applications in the cosmetic and pharmaceutical industries, where it is used for its skin-conditioning properties and its ability to enhance the absorption of other compounds.
準備方法
Synthetic Routes and Reaction Conditions
Caproyl tyrosine is typically synthesized through an acylation reaction, where the hydroxyl group of tyrosine is acylated with caproyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Caproyl tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the caproyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted tyrosine derivatives.
科学的研究の応用
Caproyl tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enhancing the absorption of peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems, particularly for poorly absorbed drugs.
Industry: Used in cosmetics for its skin-conditioning properties and in pharmaceuticals for its absorption-enhancing effects.
作用機序
Caproyl tyrosine enhances the absorption of other compounds by increasing the fluidity of cell membranes and decreasing the expression of tight junction proteins such as claudin-4, occludin, and ZO-1. This allows for greater paracellular and transcellular transport of drugs and other molecules.
類似化合物との比較
Similar Compounds
L-Tyrosine: A non-essential amino acid used in protein synthesis.
N-Acetyl L-Tyrosine: A derivative of tyrosine with better solubility and absorption.
DL-Phenylalanine: A combination of phenylalanine and tyrosine used in supplements.
Uniqueness
Caproyl tyrosine is unique due to its ability to enhance the absorption of other compounds, making it valuable in drug delivery and cosmetic formulations. Its combination of a fatty acid moiety with an amino acid allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility.
特性
CAS番号 |
30664-77-8 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
InChIキー |
DJPVXOYGQKTRPA-KRWDZBQOSA-N |
異性体SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
正規SMILES |
CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



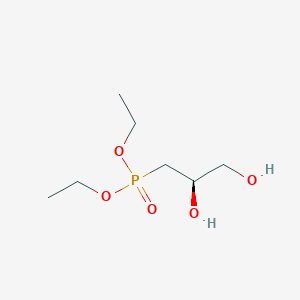
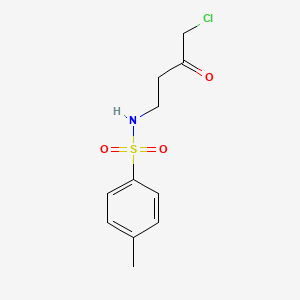
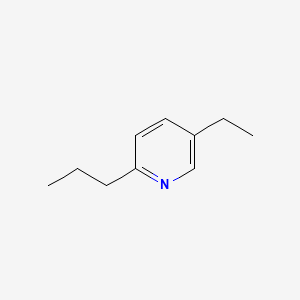
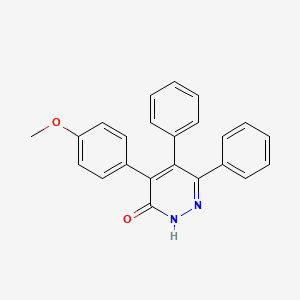
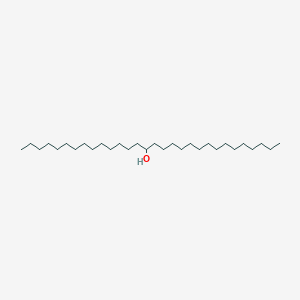
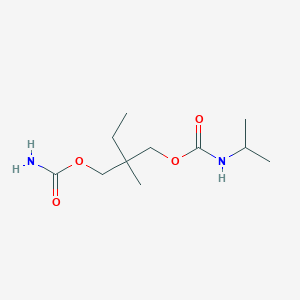
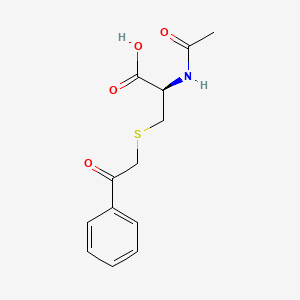
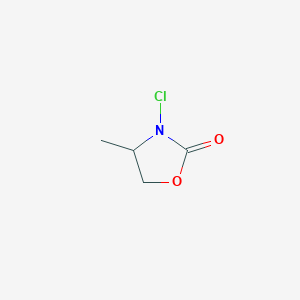

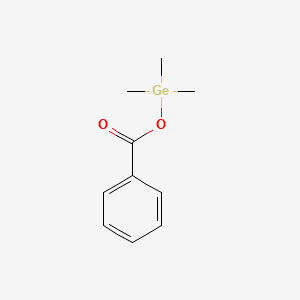

![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

